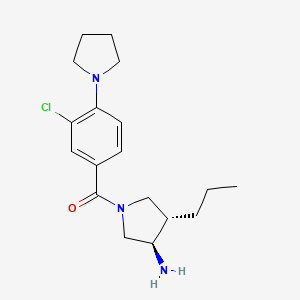

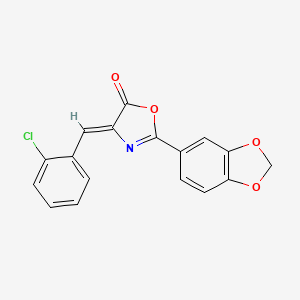

(3R*,4S*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-propylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R*,4S*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-propylpyrrolidin-3-amine is a chemical compound that has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Non-covalent Interactions in Pyrrolidine Derivatives

One study investigated non-covalent interactions in pyrrolidine derivatives, highlighting their significance in the structural analysis and understanding of molecular interactions, which is crucial for drug design and material science. These interactions include hydrogen bonds, van der Waals interactions, and steric effects, providing insights into the molecular assembly and functional properties of such compounds (Zhang et al., 2018).

Pyrrolidines in Chemical Synthesis

Pyrrolidine derivatives, such as the one mentioned, are often involved in chemical syntheses, particularly in the formation of complex organic structures. For example, the synthesis and characterization of various pyrrolidine derivatives were explored, showcasing their utility in constructing biologically relevant molecules and their potential applications in pharmaceuticals and agrochemicals (Anderson & Liu, 2000).

Chiral Separations

In another study, chiral pyrrolidine derivatives were used as fluorescent chiral reagents for the resolution of enantiomers, demonstrating their importance in chiral separations and analysis. This application is critical in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their safety and efficacy (Toyo’oka et al., 1994).

Conductive Polymers

Pyrrolidine and its derivatives have also been explored in the synthesis of conductive polymers. For instance, poly(N-hydroxypyrroles) were prepared and their electronic conductivity was studied, illustrating the potential of pyrrolidine-based compounds in electronic and optoelectronic devices (Kakouris et al., 1992).

Metal Complexes and Catalysis

Pyrrolidine derivatives have been used in the formation of chiral metal complexes, which are relevant in catalysis and asymmetric synthesis. These complexes can be employed in various chemical transformations, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Fenton et al., 1992).

Propriétés

IUPAC Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-2-5-14-11-22(12-16(14)20)18(23)13-6-7-17(15(19)10-13)21-8-3-4-9-21/h6-7,10,14,16H,2-5,8-9,11-12,20H2,1H3/t14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYXEHLEFJNDH-HOCLYGCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5576533.png)

![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)

![[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5576549.png)

![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)

![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)

![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)

![1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5576612.png)